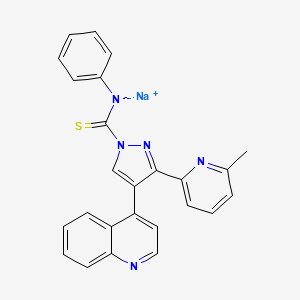

A 83-01 sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;[3-(6-methylpyridin-2-yl)-4-quinolin-4-ylpyrazole-1-carbothioyl]-phenylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDFBXIADXHNKE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)[N-]C5=CC=CC=C5.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N5NaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A 83-01: A Comprehensive Technical Guide to a Potent ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

A 83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). It also exhibits inhibitory activity against ALK4 and ALK7, two other type I receptors in the TGF-β superfamily.[1][2][3][4][5] This inhibitor has become an invaluable tool in dissecting the complexities of the TGF-β signaling pathway and its diverse roles in cellular processes such as proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[4][6] Its utility extends to stem cell research, where it aids in the maintenance of pluripotency and directed differentiation protocols.[2]

Core Mechanism of Action

A 83-01 exerts its function by competitively binding to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily Smad2 and Smad3.[6][7] The inhibition of Smad phosphorylation effectively blocks the canonical TGF-β signaling cascade, preventing the translocation of the Smad complex to the nucleus and the subsequent regulation of target gene transcription.[6][8]

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of A 83-01.

Quantitative Data

The inhibitory potency of A 83-01 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for ALK4, ALK5, and ALK7.

| Target Kinase | IC50 (nM) |

| ALK5 (TGF-β Type I Receptor) | 12[1][3][5][7][9] |

| ALK4 (Activin Type IB Receptor) | 45[1][3][5][7][9] |

| ALK7 (Nodal Type I Receptor) | 7.5[1][3][5][7][9] |

Table 1: In vitro kinase inhibitory activity of A 83-01.

In cell-based assays, A 83-01 effectively antagonizes TGF-β-induced cellular responses.

| Cell Line | Assay | IC50 (nM) |

| Mv1Lu | TGF-β-induced transcription | 25[1] |

| Primary rat dermal fibroblasts | Inhibition of Smad2 phosphorylation | ~50[10] |

| Primary rat dermal fibroblasts | Reduction of α-SMA expression | ~70[10] |

| Primary rat dermal fibroblasts | Reduction of secreted collagen type I | ~80[10] |

Table 2: Cellular activity of A 83-01.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 values of A 83-01 against ALK4, ALK5, and ALK7 kinases.

Methodology:

-

Recombinant human ALK4, ALK5, or ALK7 kinase domains are incubated with a specific substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and γ-³²P-ATP.

-

A range of A 83-01 concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or by SDS-PAGE and autoradiography.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Inhibition of TGF-β-Induced Transcription

Objective: To measure the ability of A 83-01 to block TGF-β-induced gene expression.

Methodology:

-

Mink lung epithelial cells (Mv1Lu), which are highly responsive to TGF-β, are transiently transfected with a TGF-β-responsive luciferase reporter construct (e.g., (CAGA)₁₂-luc).

-

Cells are pre-incubated with varying concentrations of A 83-01 for 1 hour.

-

Recombinant human TGF-β1 (e.g., 1 ng/mL) is then added to the culture medium to stimulate the signaling pathway.

-

After an incubation period (e.g., 24 hours), the cells are lysed.

-

Luciferase activity is measured using a luminometer, and the results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

The IC50 value is determined by analyzing the dose-response curve.[1]

Western Blot for Phospho-Smad2

Objective: To directly assess the inhibition of ALK5-mediated Smad2 phosphorylation.

Methodology:

-

Human keratinocyte cells (HaCaT) or other TGF-β responsive cells are serum-starved to reduce basal signaling.

-

Cells are pre-treated with A 83-01 (e.g., 1 µM) for 1 hour.[8]

-

TGF-β1 (e.g., 1-5 ng/mL) is added to the cells for a short period (e.g., 30-60 minutes) to induce Smad2 phosphorylation.[10]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).

-

The membrane is often stripped and re-probed with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH) to confirm equal loading.[10]

Experimental Workflow Diagram

Caption: Workflow for assessing A 83-01's inhibition of Smad2 phosphorylation.

Applications in Research and Development

A 83-01's specificity and potency make it a versatile tool in various research areas:

-

Cancer Biology: TGF-β signaling is often dysregulated in cancer, promoting tumor growth and metastasis. A 83-01 is used to study the effects of inhibiting this pathway on cancer cell proliferation, invasion, and EMT.[6]

-

Stem Cell Biology: The TGF-β/Activin/Nodal pathway is crucial for maintaining pluripotency and directing differentiation. A 83-01 is a key component of many stem cell culture media, helping to maintain the undifferentiated state of induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[4] It is also used in protocols to direct the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neural stem cells.[4][9]

-

Fibrosis Research: TGF-β is a major driver of fibrosis in various organs. A 83-01 can be used in in vitro and in vivo models to investigate the role of ALK5 inhibition in preventing or reversing fibrotic processes.

-

Wound Healing: Studies have explored the use of A 83-01 to modulate the wound healing process by suppressing myofibroblast differentiation and reducing wound contraction.[10]

References

- 1. apexbt.com [apexbt.com]

- 2. stemcell.com [stemcell.com]

- 3. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 4. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. A 83-01 [bio-gems.com]

- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

A-83-01 and the Smad Signaling Pathway: A Technical Guide for Researchers

Introduction: A-83-01 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It exerts its effects by targeting the type I serine/threonine kinase receptors of the TGF-β superfamily, specifically the Activin Receptor-Like Kinases (ALKs).[1][3][4] Due to its high potency and selectivity, A-83-01 has become an indispensable tool in cellular and developmental biology, stem cell research, and cancer biology. This guide provides an in-depth overview of the A-83-01 mechanism of action on the Smad signaling pathway, quantitative data on its activity, detailed experimental protocols, and its key research applications.

Core Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand (e.g., TGF-β, Activin, Nodal) to a type II receptor. This binding recruits and phosphorylates a type I receptor, which in turn phosphorylates downstream effector proteins known as Receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with a common mediator, Smad4. This entire complex translocates into the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including differentiation, proliferation, and epithelial-to-mesenchymal transition (EMT).[5][6][7]

A-83-01 is a potent inhibitor of the TGF-β type I receptors ALK5 (TGF-βRI), ALK4 (Activin receptor type IB), and ALK7 (Nodal receptor).[3][8] By binding to the ATP-binding pocket of these kinases, A-83-01 directly prevents the phosphorylation and subsequent activation of Smad2 and Smad3.[1][2][8] This action effectively halts the signaling cascade, preventing the nuclear translocation of the Smad complex and the transcription of TGF-β responsive genes.[1] Notably, A-83-01 is significantly more potent than the commonly used ALK5 inhibitor, SB-431542.[1][8] It has been shown to have little to no effect on Bone Morphogenetic Protein (BMP) type I receptors (ALK1, ALK2, ALK3, ALK6) or other signaling pathways like p38 MAPK or ERK at effective concentrations.[1]

Data Presentation: Quantitative Activity

A-83-01's inhibitory activity has been quantified against several ALK receptors. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target Receptor | Receptor Alias | IC50 Value (nM) | Citation(s) |

| TGF-β Type I Receptor | ALK5 | 12 | [3][8][9][10][11][12] |

| Activin Type IB Receptor | ALK4 | 45 | [3][8][9][10][11][12] |

| Nodal Type I Receptor | ALK7 | 7.5 | [3][8][9][10][11][12] |

| BMP Receptors | ALK1, ALK2, ALK3, ALK6 | Weakly Inhibitory | [4][8] |

Experimental Protocols

To investigate the effects of A-83-01 on the Smad pathway, several key methodologies are routinely employed.

This protocol is used to directly measure the phosphorylation status of Smad2 and Smad3, providing a direct readout of A-83-01's inhibitory effect.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HT-1080, HaCaT) and grow to 80-90% confluency.[13][14]

-

Serum-starve the cells for 18-22 hours to reduce basal signaling pathway activation.[14]

-

Pre-treat cells with A-83-01 (e.g., 1 µM) for 1 hour.[13]

-

Stimulate the cells with a TGF-β ligand (e.g., 1-10 ng/mL TGF-β1) for 30-60 minutes.[13][14]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]

-

Lyse the cells in a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is critical to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation of Smad proteins.[14]

-

Scrape the cells and sonicate the lysate (e.g., three 15-second pulses) to ensure the release of nuclear proteins like phospho-Smads.[14]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm for 15-20 minutes) at 4°C to pellet cell debris.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA or RC DC assay).[14]

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein (20-30 µg for cell lines) onto a polyacrylamide gel and separate by electrophoresis.[14]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425) overnight at 4°C.[13]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.[13]

-

This assay measures the transcriptional activity of the Smad complex, providing a functional readout of the entire pathway's activation or inhibition.[15][16]

Methodology:

-

Cell Seeding and Transfection:

-

One day prior to transfection, seed cells (e.g., HEK293) into a 96-well plate.[16]

-

Co-transfect the cells with a Smad-Binding Element (SBE) luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent.[15][16][17] The SBE reporter contains multiple copies of the Smad-binding CAGA box upstream of a minimal promoter driving firefly luciferase expression.[17]

-

-

Treatment:

-

Approximately 24 hours post-transfection, replace the medium.

-

Pre-treat the cells with various concentrations of A-83-01 for 1 hour.

-

Stimulate the cells with a TGF-β ligand (e.g., TGF-β1). Include untreated and vehicle-only controls.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.

-

Perform a dual-luciferase assay.[16] First, add the firefly luciferase substrate and measure the luminescence.

-

Next, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence.[16]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the unstimulated control. Plot the dose-response curve for A-83-01 to determine its IC50 value.

-

References

- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-83-01.com [a-83-01.com]

- 3. stemcell.com [stemcell.com]

- 4. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Smad7 Inhibits Transforming Growth Factor-β Family Type I Receptors through Two Distinct Modes of Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 12. glpbio.com [glpbio.com]

- 13. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 14. cellsignal.com [cellsignal.com]

- 15. usbio.net [usbio.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A 83-01: Mechanism and Application in Epithelial-Mesenchymal Transition Research

Introduction

A 83-01 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It functions by targeting the TGF-β type I receptor, activin-like kinase 5 (ALK5), as well as the highly related activin/nodal receptors ALK4 and ALK7.[1][4][5] Due to its critical role in blocking TGF-β-induced cellular responses, A 83-01 has become an indispensable tool for researchers studying the epithelial-mesenchymal transition (EMT). EMT is a fundamental biological process implicated in embryonic development, wound healing, tissue fibrosis, and the progression of cancer, particularly in promoting metastasis.[1][6][7] This guide provides an in-depth overview of A 83-01's mechanism of action, its role in inhibiting EMT, quantitative data on its effects, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action: Inhibition of the TGF-β/Smad Pathway

The canonical TGF-β signaling cascade is initiated when a TGF-β superfamily ligand binds to its specific type II receptor. This binding event recruits and phosphorylates a type I receptor, such as ALK5. The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] These phosphorylated R-Smads form a complex with the common-partner Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of numerous target genes that drive the EMT program.[1]

A 83-01 exerts its inhibitory effect by acting as an ATP-competitive inhibitor of the ALK5 kinase domain.[7] By blocking ALK5, it prevents the crucial phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade.[1][][9] This action effectively suppresses TGF-β-induced gene transcription and the subsequent cellular changes associated with EMT. A 83-01 is noted to be more potent than the commonly used ALK5 inhibitor, SB-431542.[1][2]

Quantitative Data on A 83-01 Activity

The efficacy of A 83-01 has been quantified in various biochemical and cellular assays. Its inhibitory concentrations highlight its potency and selectivity.

Table 1: Kinase Inhibitory Activity of A 83-01

| Target Kinase | Receptor Type | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| ALK5 | TGF-β Type I Receptor | 12 | [4][5][10] |

| ALK4 | Activin Type IB Receptor | 45 | [4][5] |

| ALK7 | Nodal Type I Receptor | 7.5 | [4][5] |

| ALK1, ALK2, ALK3, ALK6 | BMP Type I Receptors | Weakly Inhibitory |[3] |

Table 2: Summary of A 83-01 Effects on EMT Marker Expression

| Cell Line | Treatment | Effect of A 83-01 | Observed Marker Changes | Reference |

|---|---|---|---|---|

| NMuMG (Mouse Mammary Epithelial) | TGF-β (3 ng/mL) + A 83-01 (1 µM) | Inhibition of EMT | Restored E-cadherin expression; Repressed fibronectin and N-cadherin expression. | [1] |

| A549 (Human Lung Carcinoma) | Endogenous (eIF3e knockdown) + A 83-01 (10 µM) | Reversal of EMT | Increased E-cadherin; Decreased N-cadherin, Vimentin, SNAI1, and SLUG. | [11] |

| PANC-1 (Human Pancreatic Cancer) | TGF-β (2 ng/mL) + A 83-01 | Inhibition of EMT | Downregulated N-cadherin; Upregulated E-cadherin and claudin-4. | [12][13] |

| Rat Dermal Fibroblasts | TGF-β1 (5 ng/mL) + A 83-01 | Inhibition of Myofibroblast Differentiation | Reduced expression of α-SMA and collagen type I. | [7] |

| HER2-overexpressing Breast Cancer Cells | TGF-β + A 83-01 | Inhibition of EMT | Prevented TGF-β-induced Twist and Wnt3 upregulation. |[14][15] |

Table 3: Functional Effects of A 83-01 on Cell Behavior

| Cell Line | Assay | Effect of A 83-01 | Reference |

|---|---|---|---|

| A549 (eIF3e knockdown) | Invasion Assay | Significantly reduced cell migration/invasion. | [11] |

| HER2-overexpressing Breast Cancer Cells | Invasion Assay | Inhibited TGF-β-induced cell invasion. | [14][15] |

| HM-1 Cells | Motility, Adhesion, Invasion Assays | Reduced cell motility, adhesion, and invasion increased by TGF-β1. | [] |

| Rat Burn Wound Model | In vivo Wound Healing | Reduced wound contraction by suppressing the myofibroblast population. |[7][16] |

The Role of A 83-01 in Inhibiting EMT

TGF-β is one of the most well-characterized inducers of EMT. Upon activation of its signaling pathway, cells undergo a dramatic phenotypic shift. This involves the dissolution of tight junctions and adherens junctions, loss of apical-basal polarity, and reorganization of the cytoskeleton. Gene expression is reprogrammed to suppress epithelial markers, most notably E-cadherin, and to upregulate mesenchymal markers like N-cadherin, Vimentin, and fibronectin.[1]

A 83-01 directly counteracts this process. By blocking Smad2/3 activation, it prevents the nuclear translocation of the Smad complex and its subsequent regulation of key EMT-associated transcription factors such as Snail, Slug, and Twist.[11][14] The result is the stabilization of the epithelial phenotype, even in the presence of potent inducers like TGF-β. A 83-01 has been shown to completely inhibit the morphological transformation of epithelial cells into a fibroblastic, spindle-like shape and to restore the expression of epithelial markers while repressing mesenchymal ones.[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing A 83-01 to study its effects on EMT.

Cell Culture and EMT Induction

-

Cell Lines: NMuMG (normal mouse mammary gland epithelial cells) are a common model as they undergo a robust EMT in response to TGF-β.[1] Other lines include HaCaT (human keratinocytes), A549 (human lung cancer), and PANC-1 (human pancreatic cancer).[1][11][12]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

A 83-01 Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of A 83-01 in dimethyl sulfoxide (DMSO).[3] Store aliquots at -20°C. The final working concentration in culture medium is typically between 0.5 µM and 10 µM.[1][11]

-

EMT Induction Protocol:

-

Seed cells (e.g., NMuMG at 6 x 10⁴ cells/well in a 6-well plate).[1]

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with the desired concentration of A 83-01 (or DMSO as a vehicle control) for 1 hour.[1]

-

Add recombinant human TGF-β (typically 1-5 ng/mL) to the medium.[1][7]

-

Incubate for the desired time (e.g., 48 hours for morphological changes and marker analysis).[1]

-

Observe cell morphology microscopically and harvest cells for further analysis.

-

Western Blotting for Protein Analysis

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-Smad2, anti-Smad2/3, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, and a loading control like anti-tubulin or anti-GAPDH.[1]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

RT-PCR for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from treated cells using a reagent like Trizol or a column-based kit according to the manufacturer's protocol.[1]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., Superscript).[1]

-

PCR Amplification: Perform PCR using primers specific for E-cadherin, N-cadherin, fibronectin, and a housekeeping gene like GAPDH for normalization. A typical PCR program is: initial denaturation at 94°C for 2 min, followed by 24-28 cycles of 94°C (30s), 55°C (30s), and 72°C (30s), with a final extension at 72°C for 10 min.[1]

-

Analysis: Analyze PCR products by agarose gel electrophoresis or quantitative real-time PCR (qRT-PCR) for more precise measurement.

Conclusion

A 83-01 is a highly effective and specific inhibitor of the TGF-β signaling pathway, acting at the level of the type I receptors ALK4, ALK5, and ALK7. Its ability to potently block Smad2/3 phosphorylation makes it an invaluable chemical tool for preventing and reversing the process of epithelial-mesenchymal transition in vitro and in vivo. For researchers in oncology, fibrosis, and developmental biology, A 83-01 provides a reliable method to dissect the molecular mechanisms of EMT and to investigate the therapeutic potential of targeting the TGF-β pathway. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the effective application of A 83-01 in a professional research environment.

References

- 1. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.reprocell.com [store.reprocell.com]

- 4. stemcell.com [stemcell.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. agscientific.com [agscientific.com]

- 7. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. sm-406.com [sm-406.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

A Technical Guide to A 83-01 for the Inhibition of Fibrosis In Vitro

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A central mediator of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. Activation of this pathway in cells such as fibroblasts induces their differentiation into myofibroblasts, which are highly active in producing ECM proteins like collagen.

A 83-01 is a potent and selective small molecule inhibitor used extensively in in vitro research to probe and block the mechanisms of fibrosis. It functions by targeting the TGF-β type I receptors, thereby preventing the initiation of the pro-fibrotic signaling cascade. This guide provides an in-depth overview of A 83-01's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in anti-fibrotic studies.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

A 83-01 exerts its anti-fibrotic effects by selectively inhibiting the kinase activity of TGF-β superfamily type I receptors, specifically the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI).[1][2] It also shows inhibitory activity against ALK4 and ALK7.[3][4][5]

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor (TGFβRII).[6][7] This complex then recruits and phosphorylates the GS domain of the ALK5 receptor.[7][8] The activated ALK5 subsequently phosphorylates the downstream effector proteins, Smad2 and Smad3.[9][10] These phosphorylated Smads form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes involved in fibrosis, such as those for α-smooth muscle actin (α-SMA) and collagen.[7][8]

A 83-01 acts as an ATP-competitive inhibitor of the ALK5 kinase domain, effectively blocking the phosphorylation of Smad2 and Smad3.[2][9][11] This action halts the entire downstream signaling cascade, preventing myofibroblast differentiation and the subsequent deposition of ECM.

Caption: TGF-β signaling pathway and the inhibitory action of A 83-01.

Quantitative Data: Inhibitory Potency of A 83-01

The efficacy of A 83-01 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against target receptors and its functional impact on fibrotic markers.

| Target / Process | Cell Type / Condition | IC50 Value | Reference(s) |

| Receptor Kinase Activity | |||

| ALK5 (TGFβRI) | Kinase Assay | 12 nM | [1][2][3][4] |

| ALK4 (Activin RI) | Kinase Assay | 45 nM | [1][3][4] |

| ALK7 (Nodal RI) | Kinase Assay | 7.5 nM | [1][3][4] |

| Cellular Function | |||

| TGF-β-induced Transcription | Mv1Lu Cells | 25 nM | [4] |

| Smad2 Phosphorylation | Rat Dermal Fibroblasts | ~50 nM | [12][13] |

| α-SMA Expression | Rat Dermal Fibroblasts | ~70 nM | [12][13] |

| Secreted Collagen Type I | Rat Dermal Fibroblasts | ~80 nM | [12][13] |

Experimental Protocols for In Vitro Fibrosis Models

A 83-01 is commonly used in cell culture models where fibrosis is induced by treating fibroblasts with TGF-β1. Below are detailed protocols for key experiments to assess the anti-fibrotic effects of A 83-01.

Caption: General experimental workflow for evaluating A 83-01 in vitro.

Protocol: Induction of Fibroblast-to-Myofibroblast Differentiation

This protocol describes the TGF-β1-mediated differentiation of fibroblasts, a standard model for studying fibrosis.

-

Cell Seeding: Plate primary fibroblasts (e.g., rat dermal fibroblasts or human lung fibroblasts) in 12-well plates at a density that allows for 70-80% confluency at the time of treatment.[12][13][14] Culture in DMEM with 10% FBS.

-

Serum Starvation: Once cells reach the desired confluency, reduce the serum concentration to 0.5-1% FBS for 12-24 hours to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with varying concentrations of A 83-01 (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1 hour.[2] A 83-01 is typically dissolved in DMSO.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add recombinant TGF-β1 to a final concentration of 2-5 ng/mL to all wells except the negative control.[12][15]

-

-

Incubation:

-

Harvesting:

-

For protein analysis, collect cell lysates.

-

For secreted protein analysis, collect the culture medium.

-

Protocol: Western Blotting for Fibrosis Markers

This method quantifies changes in protein expression.

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[15]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-Smad2, anti-α-SMA, anti-Collagen Type I, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[16]

Protocol: ELISA for Secreted Collagen

This protocol measures the amount of collagen released into the culture medium.

-

Sample Collection: Following the 48-72 hour incubation period, collect the cell culture medium from each well.

-

ELISA Procedure:

-

Use a commercially available Collagen Type I ELISA kit.

-

Add standards and collected media samples to the pre-coated wells of the ELISA plate.

-

Follow the manufacturer's instructions for incubation with detection antibodies and substrate.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the concentration of collagen in each sample by comparing its absorbance to the standard curve.[13]

Protocol: Immunofluorescence for α-SMA

This method visualizes the expression and cytoskeletal incorporation of α-SMA, a key myofibroblast marker.

-

Cell Culture: Grow and treat cells on glass coverslips in a 24-well plate as described in Protocol 4.1.

-

Fixation and Permeabilization:

-

After treatment, wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-SMA for 1-2 hours.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

For nuclear counterstaining, add DAPI for 5 minutes.[15]

-

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Conclusion

A 83-01 is an invaluable tool for researchers studying the molecular mechanisms of fibrosis in vitro. Its high potency and selectivity for the ALK5 receptor allow for precise inhibition of the TGF-β/Smad pathway.[1][2][9] By blocking the differentiation of fibroblasts into myofibroblasts and subsequent ECM production, A 83-01 enables the detailed investigation of anti-fibrotic strategies in a controlled laboratory setting.[12][17][18] The protocols and data presented in this guide offer a comprehensive resource for professionals in cell biology and drug development aiming to leverage A 83-01 in their research.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. atsjournals.org [atsjournals.org]

- 15. EP2285380A1 - Methods for using tgf-b receptor inhibitors or activin-like kinase (alk) 5 inhibitors a-83-01 and sb-431542 to treat eye disease and wound healing conditions - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Topical application of ALK5 inhibitor A-83-01 reduces burn wound contraction in rats by suppressing myofibroblast population - PubMed [pubmed.ncbi.nlm.nih.gov]

A-83-01: A Technical Guide to a Potent TGF-β Superfamily Type I Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors. Specifically, it targets the activin receptor-like kinase (ALK) 5, also known as TGF-β type I receptor (TGFβRI), as well as ALK4 and ALK7.[1][2][3][4] By inhibiting these receptors, A-83-01 effectively blocks the downstream signaling cascade mediated by Smad proteins, playing a crucial role in various cellular processes such as epithelial-to-mesenchymal transition (EMT), cell growth, and differentiation.[1][5][6] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to A-83-01, serving as a valuable resource for researchers in oncology, stem cell biology, and fibrosis.

Introduction and Discovery

Transforming growth factor-beta (TGF-β) signaling is a critical pathway that can paradoxically act as both a tumor suppressor in the early stages of cancer and a promoter of tumor progression and metastasis in advanced stages.[5][7] This dual role has made the TGF-β signaling pathway an attractive target for therapeutic intervention. The discovery of A-83-01 emerged from efforts to develop small molecule inhibitors of the TGF-β type I receptor kinase, ALK5. Structurally similar to previously reported ALK5 inhibitors, A-83-01 was synthesized and characterized as a potent inhibitor of ALK5 and the closely related ALK4 and ALK7 receptors.[5] It demonstrated greater potency than the earlier ALK5 inhibitor, SB-431542.[1][3][5]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide | [3] |

| Molecular Formula | C25H19N5S | [1] |

| Molecular Weight | 421.52 g/mol | [1] |

| CAS Number | 909910-43-6 | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 50 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

A-83-01 exerts its biological effects by competitively inhibiting the ATP-binding site of the kinase domain of TGF-β superfamily type I receptors, specifically ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation and activation of these receptors by their type II receptor counterparts upon ligand binding. Consequently, the downstream phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3, is blocked.[1][5][6] This prevents their association with the common-mediator Smad (co-Smad), Smad4, and subsequent translocation to the nucleus to regulate the transcription of target genes.

Quantitative Pharmacological Data

The inhibitory activity of A-83-01 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against ALK4, ALK5, and ALK7.

| Target | IC50 (nM) | Assay Type | Reference |

| ALK5 (TGFβRI) | 12 | TGF-β-induced transcriptional reporter assay in Mv1Lu cells | [1][8] |

| ALK4 (ActR-IB) | 45 | Activin-induced transcriptional reporter assay in R4-2 cells | [1][8] |

| ALK7 (Nodal Receptor) | 7.5 | Nodal-induced transcriptional reporter assay in R4-2 cells | [1][8] |

| TGF-β-induced transcription | 25 | Concentration-dependent inhibition in Mv1Lu cells | [8] |

| TGF-β1-induced Smad2 phosphorylation | ~50 | Western blot analysis in primary rat dermal fibroblasts | [9] |

| TGF-β1-induced α-SMA expression | ~70 | Western blot analysis in primary rat dermal fibroblasts | [9] |

| TGF-β1-induced collagen type I secretion | ~80 | Western blot analysis in primary rat dermal fibroblasts | [9] |

A-83-01 exhibits high selectivity for ALK4/5/7, with weak to no inhibitory activity against ALK-1, -2, -3, -6, and mitogen-activated protein kinase (MAPK) activity.[1][3]

Experimental Protocols

Representative Synthesis of A-83-01

Protocol:

-

Pyrazole Ring Formation: A common method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine. The specific dicarbonyl precursor would be designed to already contain the quinoline and pyridinyl scaffolds or have functional groups amenable to their later introduction.

-

Functional Group Interconversion/Coupling: Depending on the starting materials, this step may involve cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the quinoline and 6-methyl-2-pyridinyl groups to the pyrazole core.

-

Thioamide Formation: The final step involves the reaction of the pyrazole nitrogen with phenyl isothiocyanate to form the N-phenyl-1H-pyrazole-1-carbothioamide moiety. This is typically carried out in an aprotic solvent in the presence of a base.

-

Purification: The final product is purified by column chromatography and/or recrystallization to yield A-83-01.

In Vitro TGF-β Reporter Assay

This assay measures the ability of A-83-01 to inhibit TGF-β-induced gene transcription.

Materials:

-

Mv1Lu cells (or other TGF-β responsive cell line) stably transfected with a TGF-β-responsive luciferase reporter construct (e.g., p(CAGA)12-luc).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

Recombinant human TGF-β1.

-

A-83-01 stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Seed Mv1Lu reporter cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the assay.

-

Allow cells to attach and grow overnight.

-

The next day, replace the medium with serum-free or low-serum medium.

-

Pre-treat the cells with various concentrations of A-83-01 (or DMSO vehicle control) for 1 hour.

-

Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate for 16-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of A-83-01.

Western Blot for Phospho-Smad2

This protocol is used to directly assess the inhibition of Smad2 phosphorylation by A-83-01.

Materials:

-

HaCaT or other suitable cell line.

-

A-83-01.

-

TGF-β1.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat with A-83-01 or DMSO for 1 hour.

-

Stimulate with TGF-β1 for 30-60 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Smad2 antibody as a loading control.

Epithelial-to-Mesenchymal Transition (EMT) Assay

This assay evaluates the effect of A-83-01 on TGF-β-induced EMT, often observed by morphological changes and expression of EMT markers.

Materials:

-

NMuMG (murine mammary epithelial) cells or other suitable epithelial cell line.

-

TGF-β1.

-

A-83-01.

-

Microscope.

-

Antibodies for immunofluorescence or Western blotting (e.g., anti-E-cadherin, anti-Vimentin).

Protocol:

-

Seed NMuMG cells at a low density.

-

The following day, treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of A-83-01 (e.g., 1 µM).

-

Incubate for 48-72 hours.

-

Observe and document cell morphology using a phase-contrast microscope. Look for a transition from a cobblestone-like epithelial morphology to a spindle-shaped, fibroblastic mesenchymal morphology.

-

Optionally, fix the cells and perform immunofluorescence staining for epithelial (E-cadherin) and mesenchymal (Vimentin) markers, or lyse the cells for Western blot analysis of these markers.

In Vivo Applications

A-83-01 has been utilized in various in vivo models to investigate the therapeutic potential of TGF-β inhibition.

-

Cancer: In mouse models of ovarian cancer, A-83-01 treatment has been shown to improve survival and slow the formation of ascites.

-

Fibrosis: Topical application of A-83-01 has been demonstrated to reduce burn wound contraction in rats by suppressing the myofibroblast population.[9]

-

Cardiac Regeneration: In a mouse model of myocardial infarction, A-83-01 treatment was found to increase the number of cardiomyoblasts, leading to an increase in newly formed cardiomyocytes and improved cardiac function.[10]

Applications in Stem Cell Biology

A-83-01 has become a valuable tool in pluripotent stem cell (PSC) research.

-

Maintenance of Pluripotency: It helps to maintain the homogeneity and self-renewal of human induced pluripotent stem cells (iPSCs) in vitro by inhibiting spontaneous differentiation.[1][3]

-

Reprogramming: In combination with other small molecules, A-83-01 facilitates the reprogramming of somatic cells into iPSCs.

-

Directed Differentiation: By inhibiting TGF-β signaling, A-83-01 can be used to direct the differentiation of PSCs away from mesodermal and endodermal lineages, thereby promoting ectodermal fates such as neural differentiation.[3]

Conclusion

A-83-01 is a well-characterized and potent inhibitor of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7. Its ability to selectively block the Smad2/3 signaling pathway has made it an indispensable tool for investigating the multifaceted roles of TGF-β in health and disease. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to utilize A-83-01 in their studies. With its demonstrated efficacy in preclinical models of cancer, fibrosis, and cardiac injury, as well as its utility in stem cell biology, A-83-01 continues to be a molecule of significant interest for both basic research and therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. preprints.org [preprints.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. stemcell.com [stemcell.com]

- 10. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

A-83-01: A Potent and Selective Inhibitor of TGF-β Superfamily Type I Receptors ALK4, ALK5, and ALK7

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-83-01 is a small molecule inhibitor that has garnered significant attention within the research community for its potent and selective inhibition of the transforming growth factor-beta (TGF-β) superfamily type I receptors, specifically Activin receptor-like kinase 4 (ALK4), ALK5, and ALK7. This technical guide provides a comprehensive overview of the target specificity, mechanism of action, and experimental protocols related to A-83-01. Detailed data on its inhibitory activity is presented in a structured format, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.

Introduction

The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The TGF-β superfamily signals through a heteromeric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (ALK), which in turn phosphorylates downstream effector proteins, primarily the Smad proteins.

A-83-01 has emerged as a valuable chemical tool for dissecting the roles of specific ALK receptors in various biological contexts. Its high potency and selectivity for ALK4, ALK5, and ALK7 make it a superior alternative to other inhibitors like SB 431542 in certain applications.[1][2] This guide will delve into the technical details of A-83-01's inhibitory profile and provide practical information for its use in the laboratory.

Target Specificity and Potency

A-83-01 exhibits potent inhibitory activity against ALK4, ALK5, and ALK7, with significantly lower activity against other ALK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This selectivity makes A-83-01 a precise tool for studying the roles of TGF-β, Activin, and Nodal signaling pathways, which are mediated by these specific type I receptors.[1][2][3]

| Target Kinase | Ligand Family | IC50 (nM) | Reference |

| ALK4 (ACVR1B) | Activin/Nodal | 45 | [1][2][4] |

| ALK5 (TGFBR1) | TGF-β | 12 | [1][2][4] |

| ALK7 (ACVR1C) | Nodal | 7.5 | [1][2][4] |

| ALK1, ALK2, ALK3, ALK6 | BMP | Weakly Inhibitory | [1][2] |

Mechanism of Action

A-83-01 functions as an ATP-competitive inhibitor of the ALK4, ALK5, and ALK7 kinases. By binding to the ATP-binding pocket of these receptors, it prevents the phosphorylation and subsequent activation of the downstream Smad2 and Smad3 proteins. This blockade of Smad phosphorylation effectively abrogates the canonical TGF-β, Activin, and Nodal signaling pathways, leading to the inhibition of downstream cellular responses such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[1][5]

Caption: TGF-β signaling pathway showing A-83-01 inhibition of ALK4/5/7.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of A-83-01.

In Vitro Kinase Assay

This assay directly measures the ability of A-83-01 to inhibit the kinase activity of purified ALK4, ALK5, or ALK7.

-

Materials:

-

Recombinant human ALK4, ALK5, or ALK7 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., generic kinase substrate like casein or a specific Smad-derived peptide)

-

A-83-01 (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of A-83-01 in kinase buffer.

-

Add 5 µL of the diluted A-83-01 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of A-83-01.

-

Cell-Based TGF-β-Responsive Reporter Assay

This assay assesses the ability of A-83-01 to inhibit TGF-β-induced transcriptional activity in a cellular context.

-

Materials:

-

Mink lung epithelial cells (Mv1Lu) or other TGF-β responsive cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TGF-β1

-

A-83-01 (in DMSO)

-

(CAGA)12-luciferase reporter plasmid

-

Transfection reagent

-

Luciferase assay system

-

96-well cell culture plates

-

-

Procedure:

-

Seed Mv1Lu cells in a 96-well plate.

-

Transfect the cells with the (CAGA)12-luciferase reporter plasmid.

-

After 24 hours, replace the medium with serum-free medium and add serial dilutions of A-83-01.

-

Pre-incubate with A-83-01 for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition of TGF-β-induced luciferase activity against the log concentration of A-83-01.

-

Western Blotting for Phospho-Smad2

This method directly visualizes the inhibition of Smad2 phosphorylation in cells treated with A-83-01.

-

Materials:

-

HaCaT cells or another suitable cell line

-

Cell culture medium

-

TGF-β1

-

A-83-01 (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total-Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of A-83-01 for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.

-

Caption: Experimental workflow for assessing A-83-01 specificity.

Conclusion

A-83-01 is a potent and selective inhibitor of ALK4, ALK5, and ALK7, making it an invaluable tool for investigating the physiological and pathological roles of the TGF-β, Activin, and Nodal signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize A-83-01 in their studies. The structured data and visual aids are intended to facilitate a clear and comprehensive understanding of this important research compound. As with any inhibitor, careful experimental design and appropriate controls are crucial for obtaining robust and interpretable results.

References

A-83-01 Sodium: A Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily. Specifically, it targets the activin receptor-like kinase (ALK) receptors ALK5 (TGF-βRI), ALK4 (ActR-IB), and ALK7 (ActR-IC). By inhibiting these key signaling proteins, A-83-01 effectively blocks the canonical TGF-β signaling pathway, which is implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth overview of the biochemical properties of A-83-01, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties

A-83-01 sodium is a synthetic, cell-permeable compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide |

| Molecular Formula | C₂₅H₁₉N₅S |

| Molecular Weight | 421.52 g/mol [1] |

| CAS Number | 909910-43-6[2] |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC)[2] |

| Solubility | Soluble in DMSO (up to 50 mM)[2] |

| Storage | Store as a solid at -20°C. In solution (DMSO), store at -20°C for up to 2 months. Freshly prepared solutions are recommended as the compound can decompose in solution over time.[1][3] |

Biochemical Properties

Mechanism of Action

A-83-01 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of ALK4, ALK5, and ALK7.[4] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. The activated SMAD proteins (R-SMADs) normally form a complex with Smad4 (Co-SMAD) and translocate to the nucleus to regulate the transcription of target genes. By blocking this initial phosphorylation step, A-83-01 effectively abrogates the entire downstream signaling cascade.

Potency and Selectivity

A-83-01 is a highly potent inhibitor of its target kinases. The half-maximal inhibitory concentrations (IC₅₀) are in the low nanomolar range. It displays significant selectivity for ALK4, ALK5, and ALK7 over other related kinases, including ALK1, ALK2, ALK3, and ALK6, as well as MAP kinases.[2]

| Target Kinase | IC₅₀ (nM) |

| ALK5 (TGF-βRI) | 12[2][5][6] |

| ALK4 (ActR-IB) | 45[2][5][6] |

| ALK7 (ActR-IC) | 7.5[2][5][6] |

Note: IC₅₀ values can vary slightly between different experimental setups.

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by A-83-01.

Experimental Protocols

Preparation of A-83-01 Stock Solution

-

Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.18 mL of high-quality, anhydrous DMSO.[3]

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for up to 2 months.[3] For cellular assays, it is recommended to use freshly prepared solutions or solutions stored for no longer than one month, as the compound may degrade over time.[1]

Western Blotting for Phospho-SMAD2 Inhibition

This protocol describes how to assess the inhibitory effect of A-83-01 on TGF-β-induced SMAD2 phosphorylation in a cell-based assay.

Materials:

-

Cells responsive to TGF-β (e.g., HT-1080, HaCaT)

-

Cell culture medium and supplements

-

Recombinant Human TGF-β1

-

A-83-01

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-SMAD2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

-

Pre-treatment: Pre-treat the cells with the desired concentration of A-83-01 (e.g., 1 µM) for 1 hour.[3] Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control to ensure equal protein loading.

TGF-β Reporter Assay

This assay measures the transcriptional activity of the TGF-β pathway using a luciferase reporter construct.

Materials:

-

Cells (e.g., HEK293T, Mv1Lu)

-

A TGF-β responsive luciferase reporter plasmid (e.g., containing SMAD-binding elements)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Recombinant Human TGF-β1

-

A-83-01

-

Luciferase assay reagent

Protocol:

-

Transfection: Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with A-83-01 for 1 hour, followed by stimulation with TGF-β1 for 16-24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of A-83-01 is determined by the reduction in normalized luciferase activity in treated cells compared to the TGF-β1 stimulated control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the inhibitory effect of A-83-01 on TGF-β-induced SMAD phosphorylation.

Conclusion

A-83-01 is a valuable research tool for investigating the TGF-β signaling pathway. Its high potency and selectivity make it suitable for a variety of in vitro and in cell-based applications, including the study of cellular differentiation, epithelial-to-mesenchymal transition, and the maintenance of pluripotency in stem cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize A-83-01 in their studies. As with any chemical reagent, it is crucial to carefully follow the handling and storage instructions to ensure its stability and activity.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for A 83-01 in Organoid Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 83-01 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor superfamily. Specifically, it targets the Activin Receptor-Like Kinase (ALK) receptors ALK5 (TGF-βRI), ALK4 (ActR-IB), and ALK7 (ActR-IC), with IC₅₀ values of 12 nM, 45 nM, and 7.5 nM, respectively. By inhibiting these receptors, A 83-01 effectively blocks the canonical SMAD2/3 signaling pathway. In the realm of three-dimensional (3D) organoid culture, the modulation of the TGF-β pathway is critical. Endogenous TGF-β signaling can often induce differentiation or cell cycle arrest, thereby hindering the expansion of stem and progenitor cells. The addition of A 83-01 to organoid media is a common strategy to sustain long-term self-renewal, promote proliferation of progenitor cells, and prevent unwanted differentiation, making it an essential component for the robust culture of various organoid types.

Mechanism of Action

The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (e.g., ALK5). The activated type I receptor phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in processes like differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).

A 83-01 acts as a competitive inhibitor at the ATP-binding site of the ALK4/5/7 kinase domain. This prevents the phosphorylation of SMAD2/3, thereby halting the entire downstream signaling cascade. This inhibition is crucial in organoid cultures to maintain a proliferative, stem-cell-rich state.

Application Notes

-

Optimal Concentration: The optimal working concentration of A 83-01 can vary depending on the organoid type, species of origin, and specific culture conditions. However, a general range of 0.5 µM to 2 µM is effective for most applications. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific model.

-

Solvent and Storage: A 83-01 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 2-10 mM). Aliquots of the stock solution should be stored at -20°C to -80°C. Note that the compound may be unstable in solution for extended periods, so using freshly prepared or properly stored aliquots is recommended.[1]

-

Use in Media: A 83-01 is added as a supplement to the basal organoid culture medium. It is often used in combination with other small molecules and growth factors that promote stem cell maintenance and proliferation, such as the Wnt agonist R-spondin1, Noggin (a BMP inhibitor), and Epidermal Growth Factor (EGF).

-

Quality Control: The effect of A 83-01 can be assessed by observing organoid morphology, formation efficiency, and proliferation rates. For example, in colon organoids, inhibition of TGF-β signaling increases the proportion of organoids that form crypt-like structures.[1] Quantitative analysis can be performed by measuring organoid size and number over time. Further validation can be achieved by RT-qPCR or Western blot to confirm the downregulation of TGF-β target genes or the reduced phosphorylation of SMAD2/3.

Quantitative Data Summary

The following tables summarize the effects of TGF-β pathway inhibition on organoid cultures.

Table 1: Working Concentrations of A 83-01 in Various Organoid Models

| Organoid Type | Species | Working Concentration | Notes | Reference |

| Colon | Human | 500 nM (0.5 µM) | Used for long-term expansion. | [2] |

| Colon | Mouse | 100 - 500 nM (0.1 - 0.5 µM) | Increased the proportion of organoids with crypts. | [1] |

| Liver | Human | Not specified | Used in expansion medium for culturing liver organoids. | [2] |

| Prostate | Human | 500 nM (0.5 µM) | From a 5 mM stock in DMSO, 5.0 µl is added to 50 ml of medium. | [3] |

| Prostate | Mouse | 200 nM (0.2 µM) | From a 5 mM stock in DMSO, 2.0 µl is added to 50 ml of medium. | [3] |

| Mammary Gland | Human | 500 nM (0.5 µM) | Essential component of the culture medium. | [4] |

| Intestinal (iPSC-derived) | Human | 500 nM (0.5 µM) | Used during the differentiation protocol. | |

| Epidermal | Mouse | 2 µM | Tested as an additional component in the culture medium. |

Table 2: Quantitative Effects of TGF-β Inhibition on Organoid Cultures

| Organoid/Cell Type | Inhibitor & Concentration | Metric | Result | Reference |

| Mouse Colon Organoids | SB431542 (0.5 µM) | Organoid Formation Efficiency | Significant Increase (0.101 vs. 0.071 organoids/crypt) | [2] |

| Mouse Colon Organoids | SB431542 (0.5 µM) | Relative Organoid Area (Day 4) | Significant Increase (163.1% vs. 100% of control) | [2] |

| Mouse Colon Organoids | A 83-01 (0.1, 0.3, 0.5 µM) | Proportion of Organoids with Crypts | Significant Increase at all concentrations tested. | [1] |

| Human Endometrial Mesenchymal Stem Cells | A 83-01 (0 - 10 µM) | Cell Viability (Proliferation) | Dose-dependent increase , with maximal effect at 1 µM. | [4] |

Experimental Protocols

Protocol 1: Preparation of A 83-01 Stock Solution

-

Materials: A 83-01 powder (MW: 421.52 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.

-

Calculation: To prepare a 5 mM stock solution, dissolve 2.11 mg of A 83-01 in 1 mL of DMSO.

-

Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )

-

Mass = 5 mmol/L * 0.001 L * 421.52 g/mol = 2.1076 mg

-

-

Procedure: a. Aseptically weigh out the required amount of A 83-01 powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may be required.[5] d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Supplementing Organoid Media with A 83-01 (Example for Human Prostate Organoids)

This protocol is adapted from established methods for human prostate organoid culture.[3]

-

Materials:

-

Basal Medium: Advanced DMEM/F12 with Penicillin/Streptomycin, HEPES, and GlutaMAX.

-

Supplements: B27, N-acetylcysteine, EGF, Noggin, R-spondin1, Dihydrotestosterone, FGF2, FGF10, Prostaglandin E2, SB202190.

-

A 83-01 stock solution (5 mM in DMSO).

-

-

Procedure: a. Prepare 50 mL of the complete human prostate culture medium by adding all supplements to the basal medium according to your established protocol. b. Immediately before use, thaw an aliquot of the 5 mM A 83-01 stock solution. c. Add 5.0 µL of the 5 mM A 83-01 stock solution to the 50 mL of complete medium. This results in a final concentration of 500 nM .

-

Calculation: (5 µL * 5 mM) / 50,000 µL = 0.0005 mM = 500 nM d. Mix the medium thoroughly by gentle inversion. e. Use the supplemented medium for your organoid culture, replacing it every 2-3 days.

-

References

- 1. Colon organoid formation and cryptogenesis are stimulated by growth factors secreted from myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of aging on the formation and growth of colonic epithelial organoids by changes in cell cycle arrest through TGF-β-Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Transforming Growth Factor-β1 on the Differentiation of Cell Organoids Composed of Gingiva-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: A 83-01 in Directed Differentiation of iPSCs

Introduction

A 83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors ALK4, ALK5, and ALK7.[1] These receptors are crucial components of the TGF-β/Activin/Nodal signaling pathway, which plays a pivotal role in regulating pluripotency and directing cell fate decisions during embryonic development and in vitro differentiation of pluripotent stem cells. By inhibiting this pathway, A 83-01 effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby influencing lineage specification. This targeted inhibition makes A 83-01 an invaluable tool for researchers and drug development professionals working with induced pluripotent stem cells (iPSCs), enabling more precise control over directed differentiation into various somatic cell types.

Mechanism of Action

The TGF-β/Activin/Nodal signaling pathway is fundamental in maintaining the pluripotent state of iPSCs and is one of the first pathways manipulated to initiate differentiation. Ligands such as Activin A and Nodal bind to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptors (ALK4/5/7), which in turn phosphorylate the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in lineage commitment, particularly towards definitive endoderm and mesoderm.[2]

A 83-01 competitively binds to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases, preventing their activation and the subsequent phosphorylation of SMAD2/3. This blockade effectively silences the downstream signaling cascade, thereby inhibiting differentiation towards endodermal and mesodermal lineages and promoting differentiation towards ectodermal fates, such as neural lineages.[2]

Applications in iPSC Differentiation

A 83-01 is utilized in a variety of directed differentiation protocols, often in combination with other small molecules that target other key signaling pathways (e.g., Wnt, FGF, BMP). Its primary roles include:

-